![molecular formula C16H16N2O2 B13091789 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione CAS No. 89479-40-3](/img/structure/B13091789.png)
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is part of the isoindoline family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzo[f]isoindole core, which is a fused ring system containing both benzene and isoindole rings, and a dimethylaminoethyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione can be achieved through various methods. One common approach involves the reaction of 1,4-naphthoquinone with aromatic aldehydes and N-substituted amino esters through a 1,3-dipolar cycloaddition/oxidation tandem reaction . This method typically uses benzoic acid as a catalyst to facilitate the cycloaddition and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with the dopamine receptor D2, influencing neurotransmitter signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the dimethylaminoethyl side chain.
Benzo[f]isoindole-4,9-dione: Similar core structure but different substituents.
Naphthoquinone derivatives: Structurally related but with different ring systems and substituents.
Uniqueness
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific combination of a benzo[f]isoindole core and a dimethylaminoethyl side chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
89479-40-3 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)7-8-18-9-13-14(10-18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
OEOQUVUHWCHQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
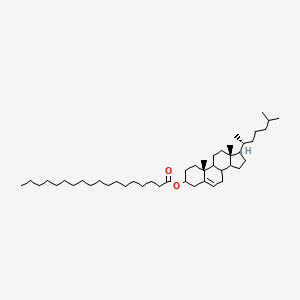
![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
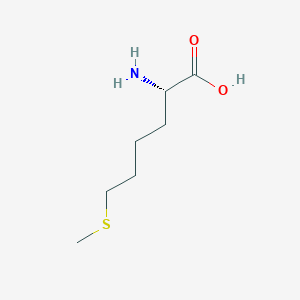
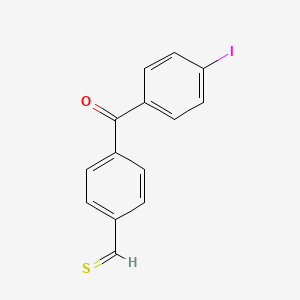

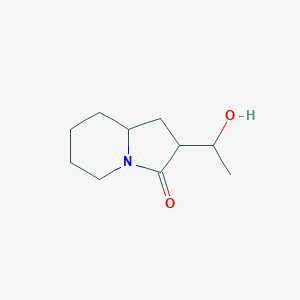
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)


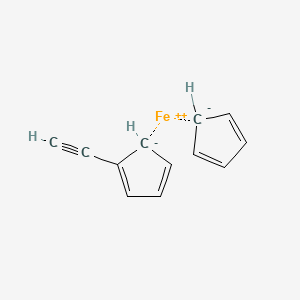

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
